O-(2-cyclopropylethyl)hydroxylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

O-(2-cyclopropylethyl)hydroxylamine is a chemical compound with the molecular formula C5H11NO and a molecular weight of 101.15 . Its IUPAC name is [2-(aminooxy)ethyl]cyclopropane . It is a liquid at room temperature .

Synthesis Analysis

O-Cyclopropyl hydroxylamines, including O-(2-cyclopropylethyl)hydroxylamine, can be synthesized via a novel and scalable synthetic route . This synthesis has been demonstrated to be bench-stable and practical .Molecular Structure Analysis

The InChI code for O-(2-cyclopropylethyl)hydroxylamine is 1S/C5H11NO/c6-7-4-3-5-1-2-5/h5H,1-4,6H2 . The InChI key is LZPINMBRDCUBEF-UHFFFAOYSA-N .Chemical Reactions Analysis

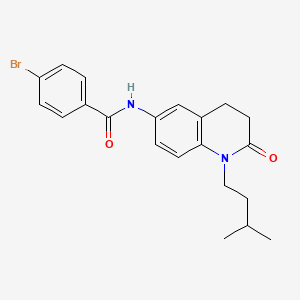

O-Cyclopropyl hydroxylamines have been demonstrated to be practical precursors for the synthesis of N-heterocycles via a di-heteroatom [3,3]-sigmatropic rearrangement . The N-arylated O-cyclopropyl hydroxamates can efficiently undergo a one-pot [3,3]-sigmatropic rearrangement/cyclization/rearomatization cascade under base-mediated conditions to furnish a structurally diverse set of substituted tetrahydroquinolines .Physical And Chemical Properties Analysis

O-(2-cyclopropylethyl)hydroxylamine is a liquid at room temperature . It has a molecular weight of 101.15 .Scientific Research Applications

Electrophilic Aminating Reagents

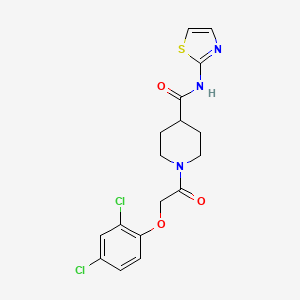

O-protected NH-free hydroxylamine derivatives, such as O-(2-cyclopropylethyl)hydroxylamine, have been evaluated as emerging electrophilic aminating reagents for organic synthesis . They are used in the construction of nitrogen-enriched compounds .

Construction of Primary Amines

These hydroxylamine derivatives have been used in the construction of primary amines with high regio-, chemo- and stereoselectivity .

Construction of Amides

O-(2-cyclopropylethyl)hydroxylamine is also used in the construction of amides . This is particularly useful in the synthesis of various organic compounds.

Construction of N-Heterocycles

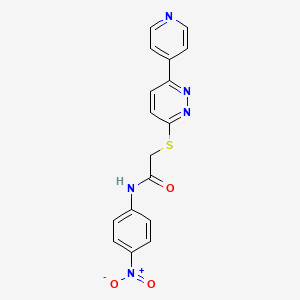

This compound has been evaluated in the construction of N-heterocycles . N-heterocycles are a class of organic compounds that are widely used in medicinal chemistry and drug discovery.

5. Late-Stage Functionalization of Natural Products, Drugs, and Functional Molecules O-(2-cyclopropylethyl)hydroxylamine has been showcased in the late-stage functionalization of natural products, drugs, and functional molecules . This is achieved through various catalysis methods, including biocatalysis, organocatalysis, and transition metal catalysis .

Precursors for N-Heterocycles

O-Cyclopropyl hydroxylamines, which include O-(2-cyclopropylethyl)hydroxylamine, have been demonstrated to be bench-stable and practical precursors for the synthesis of N-heterocycles . This is achieved via a di-heteroatom [3,3]-sigmatropic rearrangement .

Synthesis of Tetrahydroquinolines

The N-arylated O-cyclopropyl hydroxamates can efficiently undergo a one-pot [3,3]-sigmatropic rearrangement/cyclization/rearomatization cascade under base-mediated conditions to furnish a structurally diverse set of substituted tetrahydroquinolines .

N-Arylation of Precursors

Metal-free conditions for the facile N-arylation of these precursors were also identified . This is particularly useful in the synthesis of various organic compounds.

Mechanism of Action

Target of Action

O-(2-cyclopropylethyl)hydroxylamine is primarily used as a precursor for the synthesis of N-heterocycles . The primary targets of this compound are the molecules that participate in the formation of N-heterocycles, which are cyclic compounds containing nitrogen atoms .

Mode of Action

The compound interacts with its targets through a di-heteroatom [3,3]-sigmatropic rearrangement . This is a type of pericyclic reaction where a redistribution of atoms occurs, leading to the formation of new bonds . The rearrangement allows the compound to form N-heterocycles .

Biochemical Pathways

The compound affects the biochemical pathway involved in the synthesis of N-heterocycles . The [3,3]-sigmatropic rearrangement leads to the formation of a structurally diverse set of substituted tetrahydroquinolines . These are a type of N-heterocycles that have various applications in medicinal chemistry .

Result of Action

The result of the compound’s action is the efficient synthesis of a diverse set of substituted tetrahydroquinolines . These N-heterocycles have various applications in medicinal chemistry, including as building blocks for the synthesis of complex natural products and pharmaceuticals .

Action Environment

The action of O-(2-cyclopropylethyl)hydroxylamine can be influenced by various environmental factors. For instance, the compound has been shown to be bench-stable The efficiency of the [3,3]-sigmatropic rearrangement may be affected by factors such as temperature, ph, and the presence of other chemicals

Safety and Hazards

The safety information for O-(2-cyclopropylethyl)hydroxylamine includes several hazard statements: H226, H302, H312, H315, H318, H332, H335 . The precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P301+P312, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

Future Directions

properties

IUPAC Name |

O-(2-cyclopropylethyl)hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-7-4-3-5-1-2-5/h5H,1-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZPINMBRDCUBEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCON |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-(2-cyclopropylethyl)hydroxylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-[2-(Trifluoromethyl)phenyl]sulfonyl-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2763614.png)

![Methyl 3-(6-butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2763616.png)

![6-(1,3-benzodioxol-5-yl)-2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B2763630.png)

![6-bromo-3-(6-bromo-4-phenylquinolin-2-yl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4-phenylquinolin-2-amine](/img/structure/B2763634.png)